2-(2,5-Difluorophenoxy)acetohydrazide
Overview
Description
2-(2,5-Difluorophenoxy)acetohydrazide, also known as DFP-10917, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been widely explored for their diverse biological activities.
Scientific Research Applications
Anticancer Activity
Research on acetohydrazide derivatives demonstrates significant potential in the development of anticancer agents. For instance, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide derivatives have shown pronounced antiproliferative activities against various cancer cell lines, including PC3, Bcap37, and BGC823 cells, highlighting their potential as cancer therapeutics (Jin et al., 2006). Similarly, studies on 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives revealed promising in vitro anticancer activities, further emphasizing the versatility of acetohydrazide compounds in oncology research (Salahuddin et al., 2014).
Antioxidant Properties
The investigation into the antioxidant properties of acetohydrazide derivatives is another vital area of research. The synthesis and evaluation of novel 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated their potential as antioxidants, indicating a promising route for the development of therapeutic agents aimed at combating oxidative stress (Lakshmi Ranganatha & Khanum, 2014).
Antimicrobial and Antibacterial Activity
Acetohydrazide derivatives have also been recognized for their antimicrobial and antibacterial efficacy. Research into novel isochroman-triazoles and thiadiazole hybrids, obtained from acetohydrazide precursors, has shown moderate to good antibacterial activity against several bacterial strains, suggesting their utility in developing new antimicrobial agents (Saeed & Mumtaz, 2017). Additionally, some 2,5 disubstituted 1,3,4-oxadiazole derivatives, synthesized from acylhydrazide, exhibited remarkable antibacterial activities, further validating the importance of these compounds in pharmaceutical research (Jafari et al., 2017).
Antiviral and HIV-1 Screening
The exploration of acetohydrazide derivatives extends into antiviral research, with novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides being synthesized and screened for anti-HIV-1 activity. This research revealed compounds with potent anti-HIV-1 activity, showcasing the therapeutic potential of acetohydrazide derivatives against viral infections (Aslam et al., 2014).
properties
IUPAC Name |
2-(2,5-difluorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c9-5-1-2-6(10)7(3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHQYMPFZZCWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Difluorophenoxy)acetohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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